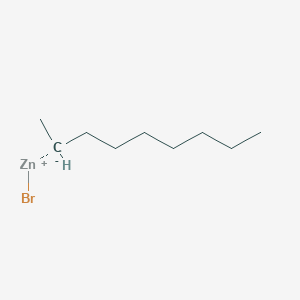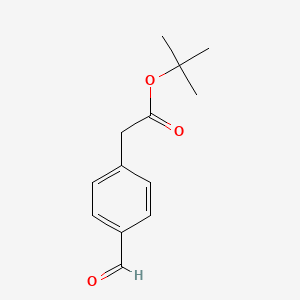
Tert-butyl 2-(4-formylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(4-formylphenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group, with a 4-formylphenyl substituent on the alpha carbon. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-formylphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 4-formylphenylacetic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Another method involves the use of tert-butyl chloroacetate and 4-formylphenylmagnesium bromide (a Grignard reagent) in a nucleophilic substitution reaction. This reaction is usually performed in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(4-formylphenyl)acetate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-formylphenylacetic acid.
Reduction: 2-(4-hydroxymethylphenyl)acetate.
Substitution: Various amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(4-formylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory, analgesic, or antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(4-formylphenyl)acetate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the formyl group undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, the formyl group accepts electrons from reducing agents, resulting in the formation of hydroxymethyl derivatives. The ester group can also participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Tert-butyl 2-(4-formylphenyl)acetate can be compared with other similar compounds such as:
Tert-butyl acetate: A simple ester with a tert-butyl group, used as a solvent and in the production of lacquers and coatings.
4-tert-butylphenol: A phenolic compound with a tert-butyl group, used in the synthesis of epoxy resins and as an antioxidant.
Tert-butyl (2-formylphenyl)carbamate: A carbamate derivative with a formyl group, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of a formyl group and an ester functional group, which imparts distinct reactivity and versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-formylphenyl)acetate |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)16-12(15)8-10-4-6-11(9-14)7-5-10/h4-7,9H,8H2,1-3H3 |
Clave InChI |
NQKLGXRHURBCEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)

![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)
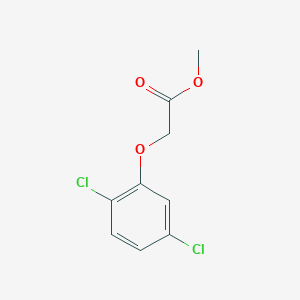

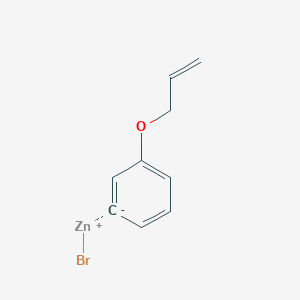


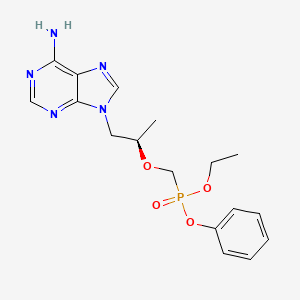
![8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14884548.png)
